(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)acrylamide
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Overview
Description
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a butoxy group, a methoxy group, a cyano group, and a pyridinyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)acrylamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butoxy-3-methoxybenzaldehyde, pyridine-3-amine, and malononitrile.
Condensation Reaction: The first step involves a condensation reaction between 4-butoxy-3-methoxybenzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide, to form (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoacrylonitrile.
Amidation Reaction: The second step involves the amidation of (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoacrylonitrile with pyridine-3-amine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or pyridinyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)acrylamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups.
Mechanism of Action
The mechanism of action of (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoacrylonitrile: A precursor in the synthesis of the target compound.
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-2-yl)acrylamide: A structural isomer with a pyridin-2-yl group instead of pyridin-3-yl.
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-4-yl)acrylamide: Another structural isomer with a pyridin-4-yl group.
Uniqueness
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-pyridin-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-4-10-26-18-8-7-15(12-19(18)25-2)11-16(13-21)20(24)23-17-6-5-9-22-14-17/h5-9,11-12,14H,3-4,10H2,1-2H3,(H,23,24)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDBRHOOAUCAIG-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CN=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CN=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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